molecular formula C5H3ClN4 B160361 2-cloro-9H-purina CAS No. 1681-15-8

2-cloro-9H-purina

Número de catálogo B160361
Número CAS: 1681-15-8
Peso molecular: 154.56 g/mol
Clave InChI: JBMBVWROWJGFMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-9H-purine (C9H6ClN5) is a purine derivative with a chlorine atom attached to the 9-position of the purine ring. It is an important compound in the field of organic chemistry and biochemistry, as it is widely used in synthetic reactions, as well as having a variety of applications in scientific research.

Aplicaciones Científicas De Investigación

Potencial Anticancerígeno

Los compuestos heterocíclicos de purina y pirimidina, incluido el 2-cloro-9H-purina, han recibido atención recientemente debido a su potencial para atacar varios tipos de cáncer . La incorporación de los anillos de purina y pirimidina en los derivados sintetizados ha dado como resultado el desarrollo de potentes moléculas anticancerígenas . Estos derivados han mostrado actividades anticancerígenas significativamente mejoradas contra las proteínas receptoras diana .

Agentes Inductoras de Apoptosis

Se han sintetizado y estudiado derivados del this compound para determinar su posible papel como agentes inductoras de apoptosis en líneas celulares cancerosas . Los datos preliminares sugieren que estos compuestos inducen la apoptosis en estas células .

Estudios de Relación Estructura-Actividad

Se están estudiando las relaciones estructura-actividad del this compound y sus derivados para comprender el fragmento o los grupos que son esenciales para las actividades anticancerígenas mejoradas . Esta información es crucial para el desarrollo de candidatos a fármacos quimioterapéuticos más potentes .

Síntesis de Nuevos Compuestos

El this compound se utiliza en la síntesis de nuevos compuestos. Por ejemplo, se ha sintetizado una serie de derivados de purina 2,6,9-trisustituidos utilizando this compound . Estos compuestos han mostrado prometedoras actividades antitumorales .

Modelado Farmacofórico

El this compound y sus derivados se utilizan en el modelado farmacoforico para identificar los principales requisitos estructurales para su actividad en cada línea celular cancerosa <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.3086176

Safety and Hazards

The safety data sheets for 2-chloro-9H-purine recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Direcciones Futuras

Future research directions could involve the synthesis of 2-chloro-9H-purine derivatives and their potential role as apoptosis-inducing agents in cancer cell lines . Another direction could be the enzymatic synthesis of 2-chloropurine arabinonucleosides with chiral amino acid amides at C6 .

Análisis Bioquímico

Biochemical Properties

It is known that purine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific biochemical context .

Cellular Effects

Purine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that purine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of purine derivatives can change over time, and this can include changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of purine derivatives can vary with dosage, and this can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that purine derivatives can be involved in various metabolic pathways, interacting with various enzymes and cofactors .

Transport and Distribution

It is known that purine derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that purine derivatives can be directed to specific compartments or organelles by various targeting signals or post-translational modifications .

Propiedades

IUPAC Name

2-chloro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMBVWROWJGFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333967
Record name 2-chloro-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1681-15-8
Record name 2-Chloropurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In preferred embodiments of the present invention, CldAdo is synthesized by employing acetyl chloride and benzyltriethylammonium nitrite (BTEA-NO2)-mediated diazotization/chloro-dediazoniation of 6-O-(2,4,6-triisopropylbenzenesulfonyl) (TiPBS) or 6-chloro derivatives that are readily obtained from dGuo. Non-aqueous diazotization/chloro-dediazoniation (acetyl chloride/benzyltriethylammonium nitrite) of 2, 2′b, or 5 gave the 2-chloropurine derivatives 3, 3′b, or 6, respectively. This new procedure for non-aqueous diazotization/chloro-dediazoniation27 (AcCl/BTEA-NO2/CH2Cl2/−5 to 0° C.) worked well for replacement of the 2-amino group of 2, 2′b, and 5 with chlorine to give 3a (89%), 3b (90%), 3′b (87%), 6a (95%), and 6b (91%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
benzyltriethylammonium nitrite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
BTEA-NO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
6-chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-6-chloropurine (Aldrich Chemical Co.) 11.2 g, 0.066 mol) hexamethyldisilazane (160 ml), and ammonium sulfate (1.09 g) is refluxed for 2.5 hours and then cooled, concentrated and pumped to dryness. The residue is dissolved in dry toluene (210 ml) and is treated with Hg(CN)2. The mixture is heated to 80° C. and a solution of 2-(chloromethoxy)-1-(heptyloxy-3-(phenylmethoxy)propane (prepared from 1-(heptyloxy)-3-(phenylmethoxy)-2-propanol (19 g, 0.068 mol), paraformaldehyde (4 g) and dry HCl (g) in CH2Cl2 (160 ml) as described in the first part of Example 7, in toluene (210 ml) is added to the solution and heated to 80°-85° C. for 2.5 hours. The mixture is cooled, concentrated, and diluted with CH2Cl2 (1.0 L) and is allowed to stand overnight. The CH2Cl2 solution is filtered, washed with 30% KI, 10% potassium carbonate solution and water. The organic layer is dried and concentrated. The residue is chromatographed over silica gel column using a high pressure liquid chromatographic instrument (Waters Prep 500). The column is eluted with ethyl acetate and hexane (1:1) to give the condensation product (i.e., chloropurine derivative) (6.45 g) which is hydrolysed as follows.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
heptyloxy-3-(phenylmethoxy)propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(heptyloxy)-3-(phenylmethoxy)-2-propanol
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 2-amino-6-chloropurine (Aldrich Chemical Co.) 11.2 g, 0.066 mol) hexamethyldisilazane (160 ml), and ammonium sulfate (1.09 g) is refluxed for 2.5 hours and then cooled, concentrated and pumped to dryness. The residue is dissolved in dry toluene (210 ml) and is treated with Hg(CN)2. The mixture is heated to 80° C. and a solution of 2-(chloromethoxy)-1-(heptyloxy)-3-(phenylmethoxy)propane (prepared from 1-(heptyloxy)-3-(phenylmethoxy)-2-propanol (19 g, 0.068 mol), paraformaldehyde (4 g) and dry HCl (g) in CH2Cl2 (160 ml) as described in the first part of Example 7, in toluene (210 ml) is added to the solution and heated to 80°-85° C. for 2.5 hours. The mixture is cooled, concentrated, and diluted with CH2Cl2 (1.0 L) and is allowed to stand overnight. The CH2Cl2 solution is filtered, washed with 30% KI, 10% potassium carbonate solution and water. The organic layer is dried and concentrated. The residue is chromatographed over silica gel column using a high pressure liquid chromatographic instrument (Waters Prep 500). The column is eluted with ethyl acetate and hexane (1:1) to give the condensation product (i.e., chloropurine drivative) (6.45 g) which is hydrolysed as follows.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
2-(chloromethoxy)-1-(heptyloxy)-3-(phenylmethoxy)propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(heptyloxy)-3-(phenylmethoxy)-2-propanol
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-9H-purine
Reactant of Route 2
Reactant of Route 2
2-chloro-9H-purine
Reactant of Route 3
Reactant of Route 3
2-chloro-9H-purine
Reactant of Route 4
2-chloro-9H-purine
Reactant of Route 5
2-chloro-9H-purine
Reactant of Route 6
2-chloro-9H-purine

Q & A

Q1: What structural modifications to the 2-chloro-9H-purine scaffold led to significant improvements in anti-rhinovirus activity?

A1: Research indicates that the introduction of a 2-chloro substituent to the 9-benzyl-6-(dimethylamino)-9H-purine scaffold significantly enhanced anti-rhinovirus activity compared to unsubstituted counterparts []. Furthermore, incorporating small, lipophilic para substituents on the 6-anilino group in 6-anilino-9-benzyl-2-chloropurines also contributed to potent inhibition of rhinovirus serotype 1B []. These findings highlight the importance of specific structural modifications in modulating the antiviral activity of these compounds.

Q2: Did the researchers observe any variations in antiviral activity across different rhinovirus serotypes?

A2: Yes, while some 2-chloro-9H-purine derivatives showed promising activity against rhinovirus serotype 1B, further testing against a broader range of serotypes revealed variations in sensitivity []. For instance, compound 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine (29) displayed a wide range of IC50 values (0.08 to 14 μM) across 18 tested rhinovirus serotypes, indicating that some serotypes were less susceptible to its antiviral effects []. This emphasizes the need to consider serotype-specific responses when developing antiviral therapies based on this scaffold.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.